

# An In-depth Technical Guide to Ampelopsin G: Physicochemical Properties and Biological Activities

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ampelopsin G*

Cat. No.: *B14862432*

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## Introduction

**Ampelopsin G** is a novel oligostilbene first isolated from the roots of *Ampelopsin brevipedunculata* var. *hancei*. It is structurally distinct from the more commonly known flavanonol, Ampelopsin (also known as dihydromyricetin). **Ampelopsin G** possesses a unique and complex dibenzobicyclo[3.2.1]octadiene system, which sets it apart from other stilbenoids. This technical guide provides a comprehensive overview of the currently available data on the physical and chemical properties of **Ampelopsin G**, alongside a summary of its known biological activities and the general experimental protocols relevant to its study.

## Physical and Chemical Properties

The characterization of **Ampelopsin G** is an ongoing area of research. The following tables summarize the key physicochemical properties that have been identified to date.

Property	Value	Reference
Chemical Name	Ampelopsin G	
Chemical Class	Oligostilbene	
Molecular Formula	C <sub>42</sub> H <sub>32</sub> O <sub>9</sub>	
Molecular Weight	680.7 g/mol	
CAS Number	151487-09-1	
Appearance	Powder	

#### Solubility Profile

Solvents	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
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Note: Quantitative solubility data and other physical properties such as melting point and pKa are not yet fully documented in publicly available literature.

## Spectral Data

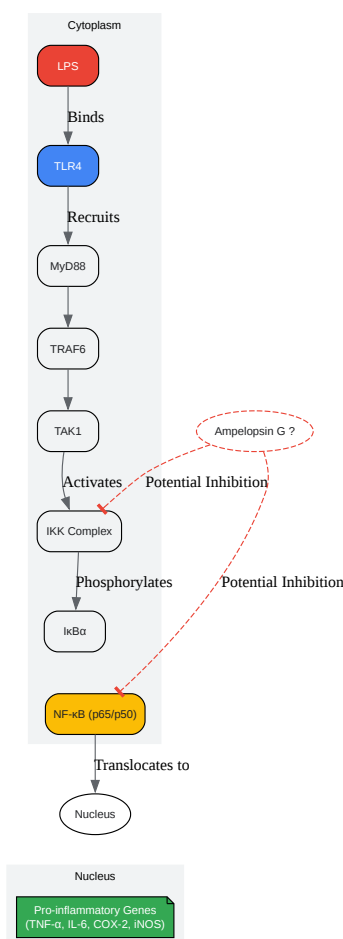
The structural elucidation of **Ampelopsin G** was based on spectroscopic evidence. While the complete, detailed spectral data from the primary literature is not widely available, this section outlines the types of analyses used.

#### Spectroscopic Data

<sup>1</sup> H-NMR	Data not currently available in public domain.
<sup>13</sup> C-NMR	Data not currently available in public domain.
UV-Vis	Data not currently available in public domain.

## Biological Activity and Signaling Pathways

Preliminary research suggests that oligostilbenes from *Ampelopsis brevipedunculata* possess anti-inflammatory and neuroprotective properties. However, specific studies detailing the biological activities and the signaling pathways modulated by **Ampelopsin G** are limited. The following diagram illustrates a general inflammatory signaling pathway that is often investigated when assessing the anti-inflammatory potential of natural compounds.



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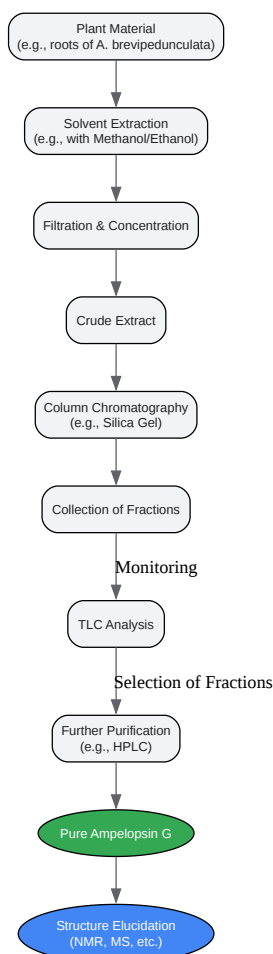
**Figure 1:** Potential anti-inflammatory mechanism of **Ampelopsin G**.

## Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Ampelopsin G** are found within specialized chemical literature. Below are generalized protocols for key experiments typically used to assess the physicochemical and biological properties of a novel compound.

## Workflow for Isolation and Purification

The following diagram outlines a general workflow for the extraction and isolation of natural products like **Ampelopsin G**.



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**Figure 2:** General workflow for natural product isolation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the isolated compound.

Methodology:

- **Sample Preparation:** Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).

- **$^1\text{H}$ -NMR Spectroscopy:** Acquire the proton NMR spectrum to identify the types and connectivity of hydrogen atoms in the molecule.
- **$^{13}\text{C}$ -NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum to determine the number and types of carbon atoms.
- **2D-NMR Spectroscopy (COSY, HSQC, HMBC):** Perform two-dimensional NMR experiments to establish correlations between protons and carbons, which helps in assembling the molecular structure.
- **Data Analysis:** Integrate peak areas, determine chemical shifts (ppm), and analyze coupling constants (Hz) to elucidate the final structure.

## UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).
- **Spectral Acquisition:** Record the absorption spectrum over a range of wavelengths (typically 200-800 nm).
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of **Ampelopsin G** on cultured cells.

Methodology:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **Ampelopsin G** for a specified duration (e.g., 24, 48, or 72 hours).

- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to untreated control cells.

## Western Blot Analysis

**Objective:** To investigate the effect of **Ampelopsin G** on the expression or activation of specific proteins in signaling pathways.

**Methodology:**

- **Cell Treatment and Lysis:** Treat cells with **Ampelopsin G**, then lyse the cells to extract total proteins.
- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific to the target protein.

- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Data Analysis: Quantify the band intensities and normalize to a loading control (e.g.,  $\beta$ -actin or GAPDH).

## Conclusion

**Ampelopsin G** is a structurally unique oligostilbene with potential for interesting biological activities. This guide consolidates the currently available physicochemical data and provides a framework of standard experimental protocols for its further investigation. As research into this novel compound continues, a more detailed understanding of its properties, biological effects, and mechanisms of action will undoubtedly emerge, paving the way for potential applications in drug discovery and development.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)